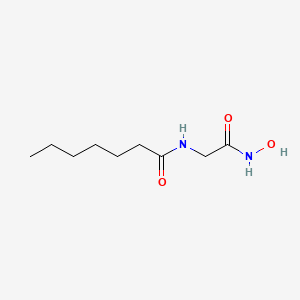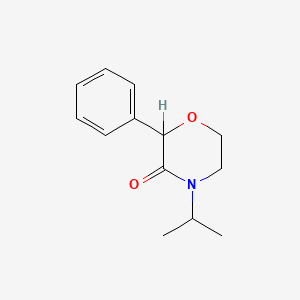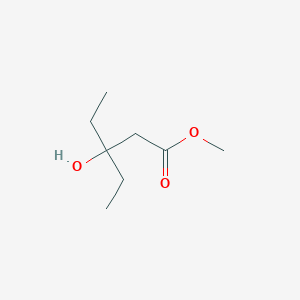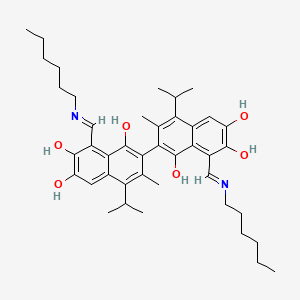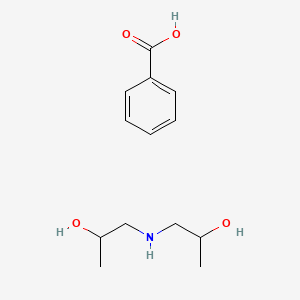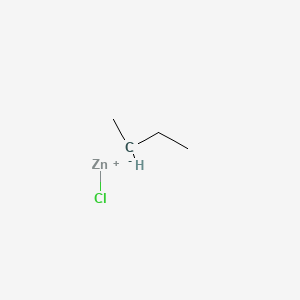
butane;chlorozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane;chlorozinc(1+) is a compound that combines butane, a simple alkane with the formula C₄H₁₀, and chlorozinc(1+), a cationic form of zinc chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its constituent elements.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .
Scientific Research Applications
Butane;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Butane: A simple alkane with similar structural properties but lacking the reactivity imparted by the zinc cation.
Chlorobutane: A halogenated derivative of butane, which shares some reactivity but differs in its applications and chemical behavior.
Zinc Chloride: A common reagent in organic synthesis, used for its catalytic properties .
Uniqueness
Butane;chlorozinc(1+) is unique due to the combination of butane’s hydrocarbon structure with the reactivity of the zinc cation. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
74133-06-5 |
|---|---|
Molecular Formula |
C4H9ClZn |
Molecular Weight |
157.9 g/mol |
IUPAC Name |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AOBPAYVYVWNNMC-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH-]C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


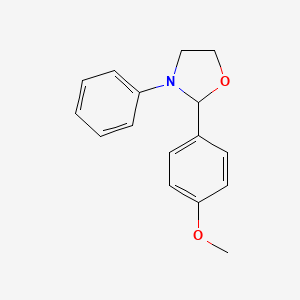

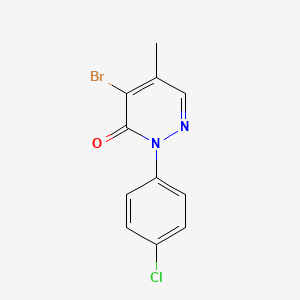
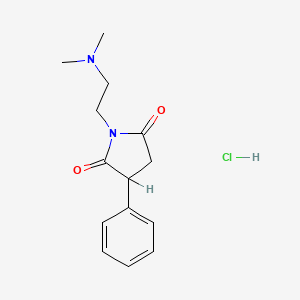
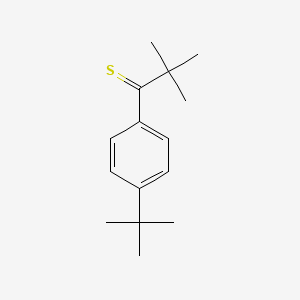
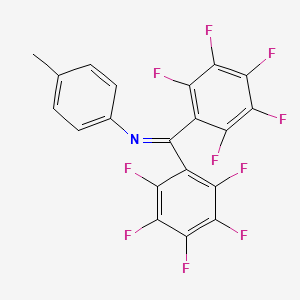
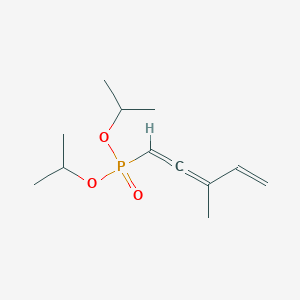

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
